methanone CAS No. 126489-64-3](/img/structure/B14291421.png)
[3-(1-Chloroethyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chloroethyl)phenylmethanone is an organic compound with the molecular formula C15H13ClO It is a ketone derivative characterized by the presence of a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloroethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2).
Friedel-Crafts Acylation: The acyl chloride is then reacted with benzene in the presence of AlCl3 to form the desired ketone.
Industrial Production Methods
Industrial production of 3-(1-Chloroethyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Acyl Chloride: Large quantities of the acyl chloride are prepared using automated reactors.
Continuous Friedel-Crafts Acylation: The acyl chloride is continuously fed into a reactor containing benzene and AlCl3, ensuring efficient mixing and reaction.
化学反応の分析
Types of Reactions
3-(1-Chloroethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Chloroethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Chloroethyl)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Benzophenone: Similar structure but lacks the chlorine atom.
Acetophenone: Contains a methyl group instead of the 1-chloroethyl group.
Chlorobenzophenone: Similar structure but with the chlorine atom in a different position.
Uniqueness
3-(1-Chloroethyl)phenylmethanone is unique due to the presence of both a phenyl group and a 1-chloroethyl group attached to the carbonyl carbon. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
126489-64-3 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC名 |
[3-(1-chloroethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13ClO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3 |
InChIキー |
VQPRZDBXITUING-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


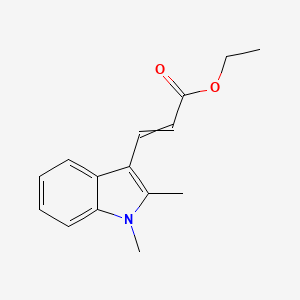
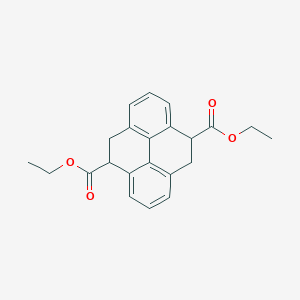
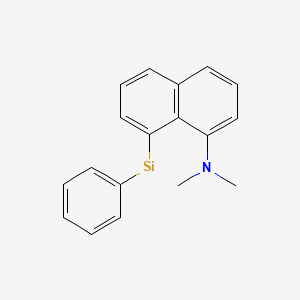

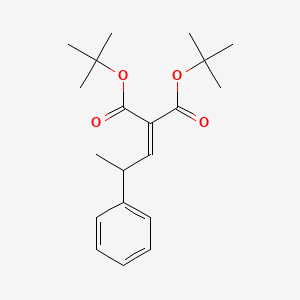

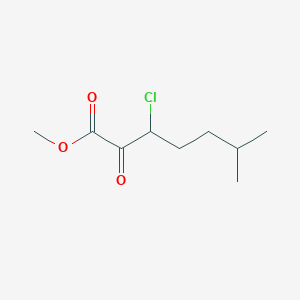
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
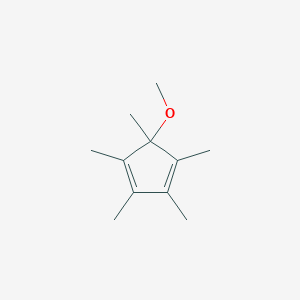
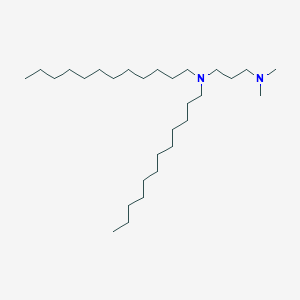
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)



